molecular formula C11H12BrN3S B255831 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole

5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole

Cat. No. B255831
M. Wt: 298.2 g/mol
InChI Key: LBPUJWIJKOUMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound belongs to the family of triazole derivatives and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, which could potentially lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole are still being investigated. However, preliminary studies have suggested that this compound may have potential anti-cancer properties and could act as an inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potential use in the development of new drugs for the treatment of cancer. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole. One potential direction is to further investigate its mechanism of action and how it interacts with certain enzymes. Additionally, this compound could be studied for its potential use in the development of new drugs for the treatment of other diseases besides cancer. Finally, researchers could investigate the potential use of 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole can be achieved through a multi-step reaction process. The starting material for the synthesis is 4-bromobenzyl chloride, which is reacted with sodium ethoxide to form the corresponding ethylthio derivative. This intermediate is then reacted with sodium azide to form the triazole ring, which is subsequently reduced with sodium borohydride to yield the final product.

Scientific Research Applications

5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been investigated for its ability to act as an inhibitor of certain enzymes. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of cancer.

properties

Product Name

5-((4-bromobenzyl)thio)-3-ethyl-1H-1,2,4-triazole

Molecular Formula

C11H12BrN3S

Molecular Weight

298.2 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H12BrN3S/c1-2-10-13-11(15-14-10)16-7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,15)

InChI Key

LBPUJWIJKOUMBZ-UHFFFAOYSA-N

SMILES

CCC1=NC(=NN1)SCC2=CC=C(C=C2)Br

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=C(C=C2)Br

solubility

26.9 [ug/mL]

Origin of Product

United States

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